Product packaging for Medetomidine Impurity 10(Cat. No.:CAS No. 40234-75-2)

Medetomidine Impurity 10

Cat. No.: B602273
CAS No.: 40234-75-2
M. Wt: 132.21
Attention: For research use only. Not for human or veterinary use.
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Description

Medetomidine Impurity 10 is a qualified chemical reference standard essential for rigorous pharmaceutical research and development. It is supplied as 4-(1-(2,5-dimethylphenyl)ethyl)-1H-imidazole hydrochloride and comes with comprehensive characterization data to ensure identity, purity, and stability . This impurity standard is critical for analytical method development (AMV) and validation, helping to establish the selectivity and accuracy of chromatographic methods like RP-HPLC for the analysis of Medetomidine . It plays a vital role in quality control (QC) procedures throughout the commercial production of active pharmaceutical ingredients (APIs), ensuring batch-to-batch consistency and compliance with stringent regulatory guidelines for Abbreviated New Drug Applications (ANDA) . The product is strictly for analytical and research purposes. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE) when handling this compound .

Properties

CAS No.

40234-75-2

Molecular Formula

C10H12

Molecular Weight

132.21

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Chemical Characterization and Structural Elucidation of 4 1 2,5 Dimethylphenyl Ethyl 1h Imidazole Hydrochloride Medetomidine Impurity 10

Systematic Nomenclature and Chemical Identity

The systematically defined chemical name for Medetomidine (B1201911) Impurity 10 is 4-(1-(2,5-Dimethylphenyl)ethyl)-1H-imidazole hydrochloride. cleanchemlab.comalentris.orgchromatoscientific.com The compound is a hydrochloride salt, which typically enhances its water solubility compared to the free base form. cymitquimica.com

Below is the chemical information for this compound:

Identifier Value Source
Chemical Name 4-(1-(2,5-Dimethylphenyl)ethyl)-1H-imidazole hydrochloride cleanchemlab.comalentris.orgchromatoscientific.com
Molecular Formula C13H16N2 · HCl alentris.orgchromatoscientific.com

Structural Representation:

The molecule consists of a central imidazole (B134444) ring attached via an ethyl group to a 2,5-dimethylphenyl ring.

Chemical Structure of 4-(1-(2,5-Dimethylphenyl)ethyl)-1H-imidazole
Figure 1: Chemical Structure of 4-(1-(2,5-Dimethylphenyl)ethyl)-1H-imidazole (Medetomidine Impurity 10 Free Base).

The primary structural difference between this compound and the active pharmaceutical ingredient, Medetomidine, lies in the substitution pattern of the dimethylphenyl moiety. In Medetomidine, the methyl groups are located at the 2- and 3-positions of the phenyl ring, whereas in Impurity 10, they are at the 2- and 5-positions. nih.govpharmaffiliates.com This seemingly minor positional isomerism can have significant implications for the molecule's three-dimensional conformation and its interaction with biological targets. nih.gov

Feature Medetomidine This compound
Systematic Name 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole4-[1-(2,5-dimethylphenyl)ethyl]-1H-imidazole
Phenyl Ring Substitution 2,3-dimethyl2,5-dimethyl
Comparative Structures of Medetomidine and this compound
Figure 2: Comparison of Medetomidine (left) and this compound (right).

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive structure of this compound is confirmed through a combination of advanced spectroscopic methods, which provide detailed information about its molecular weight, fragmentation, and the precise arrangement of atoms.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the protonated molecule ([M+H]+), which for the free base of this compound is 201.139173551 Da. nih.gov This precise measurement helps to confirm the elemental composition of C13H17N2+. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural insights by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For imidazole derivatives like Medetomidine and its impurities, common fragmentation pathways involve the cleavage of the bond between the ethyl side chain and the imidazole or phenyl rings. amazonaws.com

Predicted HRMS Data:

Parameter Value Source
Molecular Formula (Cation) C13H17N2+ nih.gov

| Exact Mass (Monoisotopic) | 201.139173551 Da | nih.gov |

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, specific signals would be expected for the protons on the imidazole ring, the aromatic protons on the dimethylphenyl ring, the methine proton of the ethyl bridge, and the protons of the two methyl groups. The splitting patterns and chemical shifts are unique to the 2,5-disubstituted pattern, distinguishing it from the 2,3-disubstituted pattern of Medetomidine. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key signals would include those for the two distinct carbons of the imidazole ring, the six carbons of the aromatic ring (four of which are substituted), the ethyl bridge carbons, and the two methyl group carbons. mdpi.com The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern, providing clear evidence for the 2,5-dimethyl arrangement. utah.edu

Expected NMR Data Table (Illustrative): Note: Specific, experimentally verified NMR data for this impurity is not widely published. The following are predicted values based on known chemical shift ranges for similar structures.

Atom Type Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Imidazole C-H6.5 - 8.0115 - 140
Aromatic C-H6.8 - 7.2125 - 135
Aromatic C-CH₃-130 - 140
Ethyl CH4.0 - 4.530 - 40
Ethyl CH₃1.5 - 2.020 - 25
Aromatic CH₃2.2 - 2.518 - 22

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Characteristic FT-IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Imidazole) Stretching 3100 - 3300
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 3000
C=N (Imidazole Ring) Stretching 1600 - 1680
C=C (Aromatic Ring) Stretching 1450 - 1600

The presence and specific positions of these bands confirm the integrity of the imidazole and dimethylphenyl ring systems and the aliphatic ethyl linker. acs.orgthermofisher.com

Chromatographic Behavior and Purity Assessment

The chromatographic behavior of this compound, chemically known as 4-(1-(2,5-Dimethylphenyl)ethyl)-1H-imidazole hydrochloride, is critical for its identification, quantification, and control in the final drug substance of Medetomidine. cleanchemlab.comaquigenbio.com This section details its characteristics in both reversed-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography (GC), which are standard techniques for purity assessment and the determination of related substances in pharmaceutical manufacturing. humanjournals.comsynzeal.com

Retention Characteristics in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for analyzing Medetomidine and its impurities. The retention of this compound in an RP-HPLC system is influenced by several factors, including the column chemistry, mobile phase composition, and pH.

A study detailing the development and validation of an RP-HPLC method for the determination of related substances in Medetomidine bulk drug provides insights into the chromatographic behavior of its impurities. humanjournals.com While this study specifically names Impurity-A and Impurity-B, the principles of separation are applicable to other related compounds like Impurity 10. The effective separation of Medetomidine and its impurities was achieved on an X-terra RP-18 column (250 x 4.6 mm, 5 µm) using a gradient elution mode. humanjournals.com The mobile phase consisted of a buffer (10 mm ammonium (B1175870) chloride, pH adjusted to 9.2 with ammonia) and an organic modifier, which was a mixture of acetonitrile (B52724) and methanol (B129727) (65:35). humanjournals.com The flow rate was maintained at 1.5 ml/min. humanjournals.com

For the analysis of Medetomidine hydrochloride, a simple RP-HPLC method using a Newcrom R1 column has been proposed. sielc.com This method employs a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid. sielc.com The specific retention time of this compound under these exact conditions is not publicly available, but it would be determined by its relative hydrophobicity compared to the parent compound and other impurities.

The table below summarizes typical conditions used in RP-HPLC for the analysis of Medetomidine and its impurities, which would be applicable for the assessment of this compound.

ParameterCondition
Column X-terra RP-18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 10 mm Ammonium Chloride (pH 9.2 with Ammonia)
Mobile Phase B Acetonitrile:Methanol (65:35)
Elution Mode Gradient
Flow Rate 1.5 ml/min
Detection UV

A certificate of analysis for this compound indicates a chromatographic purity of >90%, determined by HPLC, though the specific method details are not provided. cleanchemlab.com

Elution Profiles in Gas Chromatography (GC)

Gas chromatography (GC) is another valuable technique for the analysis of volatile and thermally stable compounds like Medetomidine and its impurities. The elution profile in GC is primarily dependent on the compound's volatility and its interaction with the stationary phase of the GC column.

While specific GC elution data for this compound is not extensively published, information on the GC-MS analysis of Medetomidine itself provides a basis for understanding its potential behavior. The NIST database entry for Medetomidine shows its GC-MS data, indicating that it is amenable to this technique. nih.gov Given the structural similarity, this compound, being a positional isomer of Medetomidine, would likely have a similar, but distinct, elution profile. The difference in the substitution pattern on the phenyl ring (2,5-dimethyl for the impurity versus 2,3-dimethyl for Medetomidine) would lead to a difference in their boiling points and interactions with the GC column's stationary phase, thus allowing for their separation. cleanchemlab.comnih.gov

The choice of the GC column is critical. A non-polar or mid-polar column, such as one with a phenyl-methylpolysiloxane stationary phase, would be suitable for separating isomers like Medetomidine and this compound based on differences in their boiling points and van der Waals interactions.

The table below outlines general GC conditions that could be adapted for the analysis of this compound.

ParameterCondition
Column Phenyl-methylpolysiloxane or similar
Injector Temperature 250-280 °C
Carrier Gas Helium or Hydrogen
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

The successful elution and detection of this compound by GC would require it to be thermally stable and sufficiently volatile under the analytical conditions. Derivatization is a potential option to improve its chromatographic properties if needed, but given the nature of the molecule, it is likely to be analyzable without derivatization.

Origins and Mechanistic Pathways of Formation for Medetomidine Impurity 10

Process-Related Formation During Medetomidine (B1201911) Synthesis

The formation of Medetomidine Impurity 10 is exclusively a process-related issue, arising from the raw materials used in the synthesis of medetomidine. daicelpharmastandards.com It is not the result of a side reaction of the primary reactants but rather a parallel synthesis stemming from an isomeric impurity in the starting materials.

The synthesis of medetomidine is a complex, multi-step process that requires precise control over reaction conditions to minimize byproducts. bloomtechz.com Several synthetic routes have been developed, with many commercially viable methods starting with a 2,3-disubstituted benzene (B151609) derivative. acs.org

A common pathway involves the following key transformations:

Grignard Reaction: A Grignard reagent, such as 2,3-dimethylphenylmagnesium bromide, is reacted with an imidazole-based aldehyde or ketone. google.comnih.gov

Formation of the Ethyl Bridge: This can be achieved through various means, including a nucleophilic addition followed by reduction or olefination and subsequent hydrogenation. nih.gov

Imidazole (B134444) Ring Construction: In some methods, the imidazole ring is formed late in the synthesis, for example, through the Weidenhagen reaction, which condenses a dicarbonyl compound with an aldehyde and ammonia (B1221849). acs.org

Regardless of the specific pathway, the 2,3-dimethylphenyl moiety is a core component introduced from the start. If the starting material, for example, 2,3-dimethylbenzaldehyde (B27725) or the xylenes (B1142099) used to produce it, contains the 2,5-dimethylphenyl isomer, the synthesis will proceed in the same manner to produce the corresponding 2,5-dimethylphenyl final product, which is this compound. daicelpharmastandards.comsimsonpharma.com

The primary origin of this compound lies in the impurities present within the key starting materials. The synthesis of medetomidine relies on precursors that provide the 2,3-dimethylphenyl structure. However, industrial production of xylenes and their derivatives can often result in a mixture of isomers (ortho, meta, para). If the feedstock for producing the 2,3-dimethylphenyl precursor (e.g., 2,3-dimethylbenzaldehyde or 1-bromo-2,3-dimethylbenzene) is contaminated with the 2,5-dimethyl isomer, this isomeric impurity will be carried through the synthetic sequence.

Since the 2,5-dimethylphenyl isomer has similar chemical reactivity to the desired 2,3-dimethylphenyl isomer, it participates in the same sequence of reactions. It is not an "unreacted" intermediate in the traditional sense but rather a co-reacting impurity that leads to a parallel synthesis of this compound. The structural similarity makes separation of the final impurity from the active pharmaceutical ingredient (API) particularly challenging, necessitating stringent controls on the purity of raw materials. bloomtechz.com

The formation of this compound is not considered a "side reaction" in the context of an alternative chemical pathway for the intended reactants. A side reaction would typically involve the primary starting materials reacting in an unintended way to form a different product. In this case, the formation is a direct, analogous synthesis. The reaction pathway is identical to that of medetomidine; only the starting material is different (and incorrect).

The table below illustrates the direct relationship between the starting material and the final product.

FeatureMedetomidine (API)This compound
Chemical Name 4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole4-(1-(2,5-Dimethylphenyl)ethyl)-1H-imidazole cleanchemlab.comalentris.org
Molecular Formula C₁₃H₁₆N₂ nih.govC₁₃H₁₆N₂ alentris.orgchromatoscientific.com
Key Starting Material Isomer 2,3-Dimethylphenyl derivative2,5-Dimethylphenyl derivative
Formation Pathway Main synthetic routeParallel synthetic route with isomeric starting material

Development and Validation of Analytical Methodologies for 4 1 2,5 Dimethylphenyl Ethyl 1h Imidazole Hydrochloride Medetomidine Impurity 10

Chromatographic Method Development Strategies

Chromatographic techniques are central to the separation, identification, and quantification of pharmaceutical impurities. ijpsjournal.com The choice of method depends on the physicochemical properties of the analyte, such as volatility, polarity, and molecular weight. For Medetomidine (B1201911) Impurity 10, a non-volatile imidazole (B134444) derivative, liquid chromatography is the primary approach.

High-Performance Liquid Chromatography (HPLC) Method Optimization for Quantification and Purity

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP) mode, is a powerful technique for the determination of non-volatile organic impurities in drug substances like Medetomidine. humanjournals.com The development of a stability-indicating HPLC method that separates the main component from its impurities is a crucial objective. japsonline.com

Method optimization involves a systematic approach to select the ideal chromatographic conditions. A reverse-phase C18 column is often a suitable starting point for the separation of medetomidine and its related compounds. humanjournals.comjapsonline.com The mobile phase composition is critical for achieving effective separation. humanjournals.com A gradient elution mode, using a buffered aqueous phase (e.g., ammonium (B1175870) chloride or potassium dihydrogen phosphate) and an organic modifier (e.g., a mixture of acetonitrile (B52724) and methanol), is typically employed to resolve closely eluting peaks. humanjournals.comjapsonline.com The pH of the buffer is adjusted to ensure optimal peak shape and retention. humanjournals.com Other parameters such as flow rate, column temperature, and UV detection wavelength are fine-tuned to maximize resolution, sensitivity, and analysis speed. japsonline.com

Table 1: Example of Optimized HPLC Method Parameters

ParameterCondition
Chromatography System Waters Alliance e2695 HPLC system with a photodiode array detector japsonline.com
Column X-terra RP-18 (250 x 4.6 mm, 5µm) humanjournals.com or Inertsil ODS-3V C18 (250 x 4.6 mm, 5.0-µm) japsonline.com
Mobile Phase A 10 mM Ammonium Chloride buffer, pH adjusted to 9.2 with ammonia (B1221849) humanjournals.com
Mobile Phase B Acetonitrile:Methanol (B129727) (65:35 v/v) humanjournals.com
Elution Mode Gradient humanjournals.com
Flow Rate 1.2 - 1.5 mL/min humanjournals.comjapsonline.com
Column Temperature 45°C japsonline.com
Detection Wavelength 210 nm japsonline.com
Injection Volume 20 µL japsonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Sensitive Detection and Characterization

For impurities present at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity compared to HPLC with UV detection. researchgate.net This technique is invaluable for both the quantification of known impurities and the structural elucidation of unknown degradation products. nih.gov The coupling of a liquid chromatograph to a mass spectrometer, often with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) interface, allows for the detection of analytes based on their mass-to-charge ratio (m/z). nih.govresearchgate.net

In the context of Medetomidine Impurity 10, an LC-MS/MS method would be developed using a triple quadrupole or a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF). researchgate.netshimadzu.com The method involves optimizing MS parameters such as drying gas flow and temperature, nebulizer pressure, and capillary voltage to maximize the signal for the target impurity. researchgate.net The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity, minimizing interference from the sample matrix. researchgate.net This high sensitivity allows for the establishment of very low limits of quantification (LOQ), often in the picogram per milliliter (pg/mL) range. researchgate.netplos.org

Table 2: Typical LC-MS/MS Parameters for Analysis

ParameterCondition
LC System Shimadzu LCMS-9030 Q-TOF System shimadzu.com or Agilent LC-MS/MS researchgate.net
Column Zorbax Eclipse Plus C18 (4.6 × 100 mm, 3.5 µm) researchgate.net
Mobile Phase A 0.1% Formic Acid in Water researchgate.net
Mobile Phase B 0.1% Formic Acid in Methanol researchgate.net
Ionization Source Electrospray Ionization (ESI), Positive Mode researchgate.netresearchgate.net
Acquisition Mode Multiple Reaction Monitoring (MRM) or Targeted MS/MS (TOF) researchgate.netshimadzu.com
Quantitative Transition e.g., m/z 201 → 95 for a related compound (Dexmedetomidine) researchgate.net
Drying Gas Nitrogen researchgate.net

Gas Chromatography (GC) for Volatile Components (if applicable)

Gas Chromatography (GC) is a powerful analytical technique primarily used for the separation and quantification of volatile and semi-volatile compounds. ijpsjournal.com In pharmaceutical analysis, GC is essential for impurity profiling, especially for residual solvents that may be used during the synthesis of the API. ijpsjournal.comscirp.org While this compound, as a hydrochloride salt, is non-volatile and thus not directly analyzed by GC, the technique is applicable for a comprehensive quality control strategy.

The manufacturing process of Medetomidine and its related substances may involve various organic solvents. ijpsjournal.com Regulatory guidelines, such as those from the ICH, mandate strict limits on the presence of these residual solvents in the final drug substance. ijpsjournal.com A headspace GC method coupled with a Flame Ionization Detector (FID) is the standard approach for this analysis. scirp.org This involves heating the sample in a sealed vial to partition volatile analytes into the headspace gas, which is then injected into the GC system. scirp.org This ensures that any potentially harmful volatile impurities are controlled within acceptable safety limits. scioninstruments.com

Method Validation Pursuant to Research Guidelines

Once an analytical method is developed, it must undergo rigorous validation to demonstrate its suitability for the intended purpose. humanjournals.com Validation is performed according to guidelines from the International Council for Harmonisation (ICH) and includes evaluation of parameters such as specificity, linearity, accuracy, precision, and robustness. humanjournals.comjapsonline.com

Evaluation of Specificity and Selectivity

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API, other impurities, or excipients. humanjournals.com To establish specificity, several analyses are performed. The chromatograms of a blank solution (diluent), the impurity standard, the API, and a placebo solution are compared to ensure no interfering peaks are observed at the retention time of this compound. japsonline.com

Furthermore, a sample of the API is spiked with a known amount of this compound and other potential impurities to demonstrate that they are all well-separated from each other. humanjournals.com Forced degradation studies are also a key component of specificity validation. The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. japsonline.comijrpr.com The analytical method must be able to separate the impurity peak from any peaks generated during these stress tests, proving it is a "stability-indicating" method. japsonline.com

Determination of Linearity and Calibration Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. humanjournals.com To determine linearity, a series of standard solutions of this compound are prepared at different concentration levels, typically ranging from the Limit of Quantification (LOQ) to 150% of the proposed specification limit. humanjournals.com

Each solution is injected multiple times, and the peak area response is recorded. humanjournals.com A calibration curve is then constructed by plotting the mean peak area against the corresponding concentration. The linearity is evaluated by performing a linear regression analysis. innovareacademics.in Key statistical parameters, including the correlation coefficient (R²), y-intercept, and slope of the regression line, are calculated to confirm the linear relationship. humanjournals.cominnovareacademics.in An R² value greater than 0.99 is typically required to demonstrate acceptable linearity. researchgate.netinnovareacademics.in

Table 3: Example of Linearity Data for this compound

Concentration Level (%)Concentration (µg/mL)Mean Peak Area*
LOQ0.06019,540
500.30098,150
800.480156,900
1000.600196,210
1200.720235,550
1500.900294,800
Statistical Analysis
Correlation Coefficient (R²) 0.9995
Slope 327,500
Y-Intercept 1,050

*Hypothetical data based on typical validation studies for illustrative purposes. japsonline.com

Assessment of Accuracy and Precision (Repeatability and Intermediate Precision)

The accuracy of an analytical method represents the closeness of the test results obtained by that method to the true value. For impurity quantification, accuracy is typically determined by analyzing a sample of the main drug substance (Medetomidine) spiked with a known amount of this compound at different concentration levels. humanjournals.com The recovery of the impurity is then calculated.

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD) for a statistically significant number of samples. Precision is considered at two levels:

Repeatability (Intra-day precision): This assesses the precision under the same operating conditions over a short interval of time. It is determined by performing multiple analyses of the same homogenous sample.

Intermediate Precision (Inter-day precision): This expresses the variation within a laboratory, such as on different days, with different analysts, or with different equipment. scielo.br

While specific experimental data for this compound is not publicly available, the following table illustrates a typical format for presenting accuracy and precision results for an analytical method.

Table 1: Illustrative Accuracy and Precision Data

Level Spiked Concentration (µg/mL) Recovered Concentration (µg/mL) Recovery (%) Repeatability (%RSD) Intermediate Precision (%RSD)
1 0.5 0.49 98.0 1.2 1.8
2 1.0 1.01 101.0 1.0 1.5

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Establishment of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.net

These limits are often determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines. humanjournals.com The formulas used are:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the response (often the standard deviation of the y-intercepts of regression lines)

S = the slope of the calibration curve

Alternatively, the signal-to-noise ratio can be used, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. researchgate.net

The following table shows a hypothetical representation of LOD and LOQ values.

Table 2: Illustrative LOD and LOQ for this compound

Parameter Value (µg/mL)
Limit of Detection (LOD) 0.05

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Robustness Testing of the Developed Method

Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters. chromatographyonline.com This provides an indication of its reliability during normal usage. The robustness of a high-performance liquid chromatography (HPLC) method is evaluated by intentionally varying parameters such as:

Flow rate of the mobile phase

pH of the mobile phase buffer

Column temperature

Mobile phase composition (e.g., percentage of organic solvent)

The effect of these variations on the analytical results, such as retention time, peak area, and resolution, is then assessed. scispace.com The method is considered robust if the results remain within acceptable limits despite these small changes.

An example of a robustness test design is shown in the table below.

Table 3: Illustrative Robustness Testing Parameters and Results

Parameter Variation Effect on Retention Time Effect on Peak Area Effect on Resolution
Flow Rate (mL/min) ± 0.1 Minor shift No significant change No significant change
Mobile Phase pH ± 0.2 Minor shift No significant change No significant change
Column Temperature (°C) ± 2 Minor shift No significant change No significant change

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Stability and Degradation Kinetics Studies of Medetomidine Impurity 10

Intrinsic Stability Assessment of the Isolated Impurity

The intrinsic stability of Medetomidine (B1201911) Impurity 10 in its isolated form is a critical parameter for its use as a reference standard in analytical methods. aquigenbio.comsynzeal.com While specific kinetic data for the intrinsic degradation of Medetomidine Impurity 10 is not extensively available in public literature, its stability under normal storage conditions is considered adequate for its application in quality control. cleanchemlab.com Reference standards of this compound are typically supplied with a certificate of analysis that provides data on its purity and recommended storage conditions, which are generally at refrigerated temperatures (e.g., +4°C) to minimize degradation. aquigenbio.comlgcstandards.com The material is expected to be stable and non-reactive under normal conditions of use, storage, and transport. cleanchemlab.com

Forced Degradation Studies for Elucidating Decomposition Pathways

Forced degradation studies are essential for understanding the potential decomposition pathways of impurities under various stress conditions that could be encountered during the manufacturing, storage, and administration of a pharmaceutical product. While specific forced degradation studies on this compound are not detailed in the available search results, general principles of forced degradation for related compounds like Dexmedetomidine provide a framework for potential degradation behavior. bmj.com These studies typically involve subjecting the compound to acid and base hydrolysis, oxidation, photolysis, and thermal stress. ijpsr.com

Acidic Hydrolysis Stress Conditions

Under acidic hydrolysis, many imidazole-containing compounds can exhibit degradation. For instance, studies on Dexmedetomidine, a closely related compound, showed a 5.5% loss after 24 hours of exposure to 5 N HCl at 60°C. bmj.com It is plausible that this compound would also undergo some level of degradation under similar conditions, potentially through hydrolysis of the imidazole (B134444) ring or other susceptible bonds. The rate and extent of degradation would depend on the specific concentration of the acid, temperature, and duration of exposure.

Table 1: Hypothetical Acidic Degradation of this compound

Stress ConditionTime (hours)Degradation (%)Potential Degradants
1 N HCl, 60°C24>5%Hydrolyzed imidazole ring products
5 N HCl, 60°C24SignificantFurther degradation products

Note: This table is illustrative and based on the behavior of related compounds. Actual data for this compound is not available.

Basic Hydrolysis Stress Conditions

Basic hydrolysis can also lead to the degradation of imidazole derivatives. In a study on Dexmedetomidine, exposure to 5 N NaOH resulted in a 24.5% degradation after 48 hours, with the formation of a degradation product. bmj.com It is reasonable to expect that this compound would also be susceptible to degradation under basic conditions, likely leading to the formation of one or more degradation products through mechanisms such as ring opening or other base-catalyzed reactions.

Table 2: Hypothetical Basic Degradation of this compound

Stress ConditionTime (hours)Degradation (%)Potential Degradants
0.1 N NaOH, RT48ModerateHydroxylated derivatives
5 N NaOH, 60°C48>20%Cleavage products

Note: This table is illustrative and based on the behavior of related compounds. Actual data for this compound is not available.

Oxidative Stress Studies

Oxidative stress is a significant factor in the degradation of many pharmaceutical compounds. cleanchemlab.com For Dexmedetomidine, exposure to 3% hydrogen peroxide at 60°C for one hour resulted in a high level of degradation (74.2%) and the formation of six degradation products. bmj.com Given the structural similarities, this compound is also expected to be highly susceptible to oxidation. The presence of the imidazole ring and the alkyl side chain provides potential sites for oxidative attack, leading to the formation of various oxidation products. Incompatible materials for Medetomidine Impurity 1 include strong oxidizing agents. cleanchemlab.com

Table 3: Hypothetical Oxidative Degradation of this compound

Stress ConditionTime (hours)Degradation (%)Potential Degradants
3% H₂O₂, RT1SignificantN-oxides, hydroxylated species
15% H₂O₂, 60°C1HighMultiple degradation products

Note: This table is illustrative and based on the behavior of related compounds. Actual data for this compound is not available.

Photostability Testing

Photostability testing is crucial to determine if a compound is sensitive to light. While specific photostability data for this compound is not available, studies on related products indicate that light sensitivity can be a concern. europa.eu For example, a veterinary product containing Medetomidine was found to be sensitive to light, with increases in related substances observed upon direct exposure. europa.eu Therefore, it is prudent to handle and store this compound with protection from light.

Table 4: Hypothetical Photostability of this compound

Light SourceExposure DurationDegradation (%)Observations
UV light (254 nm)2 daysPossibleFormation of photodegradants
ICH compliant lightAs per guidelinesTo be determinedPotential for color change/degradation

Note: This table is illustrative. Actual data for this compound is not available.

Thermal Stress and Accelerated Stability Studies

Thermal stress studies help to predict the long-term stability of a compound. epo.org While specific thermal degradation data for this compound is not provided in the search results, related compounds like Dexmedetomidine have shown stability under certain thermal stress conditions. bmj.com For instance, no degradation was observed for Dexmedetomidine after exposure to heat. bmj.com However, prolonged exposure to high temperatures could potentially lead to degradation. Accelerated stability studies, typically conducted at elevated temperatures and humidity, are necessary to establish a shelf-life for the impurity standard.

Table 5: Hypothetical Thermal Stability of this compound

TemperatureHumidity (%RH)DurationDegradation (%)
60°CAmbient72 hoursLow to moderate
40°C75%6 monthsTo be determined

Note: This table is illustrative. Actual data for this compound is not available.

Kinetic Modeling of Impurity Formation and Degradation

The study of the formation and degradation kinetics of pharmaceutical impurities is crucial for ensuring the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs). For this compound, which is chemically identified as 4-(1-(2,5-Dimethylphenyl)ethyl)-1H-imidazole hydrochloride cleanchemlab.com, kinetic modeling allows for the prediction of its concentration over time under various conditions. This modeling is typically built upon data from forced degradation studies, which intentionally stress the API to produce degradation products.

The formation of this compound and its subsequent degradation can be described by mathematical models, most commonly zero-order or pseudo-first-order kinetics. The choice of model depends on the reaction mechanism and the concentration of reactants. In many solid-state and solution degradation scenarios, reactions follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the impurity.

The rate equation for a pseudo-first-order reaction is given by: Rate = -d[C]/dt = k[C] Where:

[C] is the concentration of this compound.

t is time.

k is the pseudo-first-order rate constant.

To determine the kinetic model, experimental data is gathered by subjecting samples to stressors like heat, humidity, and light. The concentration of the impurity is measured at various time points. This data is then fitted to different kinetic models to find the best fit, often determined by the linearity of the resulting plot (e.g., ln[C] vs. time for first-order).

Research findings on related compounds demonstrate that the rate of degradation is highly dependent on factors such as temperature. The Arrhenius equation is often used to model the temperature dependence of the degradation rate constant (k): k = A * e^(-Ea / RT) Where:

A is the pre-exponential factor.

Ea is the activation energy.

R is the universal gas constant.

T is the absolute temperature in Kelvin.

By determining these parameters, a predictive model for the stability of this compound can be established, allowing for the estimation of its levels throughout the product's lifecycle. While specific kinetic data for this compound is not extensively published, the principles of kinetic modeling are universally applied in pharmaceutical stability testing. researchgate.netacs.org

Interactive Table: Illustrative First-Order Degradation Kinetics of this compound at 40°C

Below is a hypothetical data table illustrating the degradation of this compound over time, following a pseudo-first-order kinetic model.

Time (Days)Concentration (%)ln(Concentration)
0100.04.605
3095.24.556
6090.64.506
9086.34.458
18074.54.311

Influence of Environmental Factors and Storage Conditions on Impurity Levels

The stability of this compound, like the parent compound Medetomidine, is significantly influenced by environmental factors. zoetis.co.nzzoetis.co.nz Storage conditions play a critical role in minimizing the formation and degradation of impurities, ensuring the product remains within its specification limits throughout its shelf life. Key factors include temperature, humidity, light, and pH.

Temperature: Elevated temperatures are a primary accelerator of chemical degradation. As described by the Arrhenius equation, a general rule of thumb is that for every 10°C increase in temperature, the rate of reaction can double or triple. Therefore, storing Medetomidine and its related substances at controlled room temperature or below is essential. zoetis.co.nzzoetis.co.nz Stability studies for related products often involve accelerated testing at high temperatures (e.g., 40°C or 60°C) to predict long-term stability at recommended storage conditions. ijpsr.comresearchgate.net

Humidity: Moisture can facilitate hydrolytic degradation pathways and can also increase the mobility of reactants in solid dosage forms, leading to higher impurity formation rates. Products are often packaged with desiccants or in moisture-impermeable materials to mitigate this risk.

Light: Exposure to light, particularly UV light, can induce photolytic degradation. ijpsr.com Compounds with chromophores, such as the imidazole ring in Medetomidine and its impurities, can absorb light energy, leading to the formation of new degradation products. acs.org Stability studies under photolytic conditions (e.g., exposure to 1.2 million lux hours) are standard to assess this vulnerability. ijpsr.com Protective, opaque packaging is a common strategy to prevent photolytic degradation. zoetis.co.nz

pH (for solutions): For Medetomidine formulations in solution, pH is a critical stability parameter. Acidic or basic conditions can catalyze the hydrolysis of the parent drug or its impurities. Forced degradation studies typically involve exposing the drug substance to acidic (e.g., HCl) and basic (e.g., NaOH) conditions to identify potential degradation pathways and the pH of maximum stability. ijpsr.com

Oxidation: The presence of oxygen can lead to oxidative degradation. This can be exacerbated by the presence of metal ions or exposure to light. Studies involving oxidative agents like hydrogen peroxide are conducted to understand this degradation pathway. ijpsr.com

The results from these stress tests inform the recommended storage conditions for the final drug product, such as "Store below 30°C (Room Temperature)" and "Avoid excessive exposure to light," which are common for Medetomidine-containing products. zoetis.co.nzzoetis.co.nz

Interactive Table: Summary of Environmental Factor Influence on this compound Stability

This table summarizes the expected impact of various environmental factors on the stability of this compound based on general principles of pharmaceutical stability.

Environmental FactorPotential Effect on Impurity 10 LevelsStandard Mitigation Strategy
High TemperatureIncreases rate of formation/degradation.Store at controlled room temperature or refrigerated conditions. zoetis.co.nz
High HumidityMay accelerate hydrolytic degradation.Use of moisture-protective packaging (e.g., blisters, sealed containers).
Light (UV/Visible)Can cause photolytic degradation, leading to new impurities.Store in light-resistant containers; secondary packaging (cartons). zoetis.co.nz
pH (in solution)Extremes in pH can catalyze hydrolysis.Formulate at a pH of maximum stability, use of buffering agents.
Oxidizing AgentsPotential for oxidative degradation of the imidazole moiety.Inclusion of antioxidants; packaging under an inert atmosphere (e.g., nitrogen).

Isolation and Purification Methodologies for Medetomidine Impurity 10

Preparative Chromatographic Techniques

Preparative chromatography is a cornerstone technique for isolating specific compounds from a mixture. morressier.com It operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material, with the goal of purification rather than just quantification. The isolation of trace components, such as impurities, often involves repeated injections to accumulate a sufficient amount of the target compound. pharmtech.com

Semi-Preparative High-Performance Liquid Chromatography for Isolation

Semi-preparative High-Performance Liquid Chromatography (HPLC) serves as a bridge between analytical-scale and large-scale preparative chromatography. It is particularly well-suited for isolating impurities in milligram to gram quantities. This scale is often sufficient for the comprehensive characterization required for reference standards. aquigenbio.com Systems for this purpose typically support columns with internal diameters ranging from 10 mm to 20 mm. shimadzu.com

The process begins with the development of an effective analytical HPLC method that demonstrates good resolution between Medetomidine (B1201911) Impurity 10 and the main API peak, as well as other impurities. humanjournals.com This analytical method is then scaled up for semi-preparative work. The scaling process involves adjusting the flow rate, injection volume, and column dimensions to maintain separation efficiency while maximizing throughput. Liquid chromatography coupled with mass spectrometry (LC-MS) can be invaluable in this stage, as it helps to identify and track the target impurity peak during both method development and the actual fractionation process. shimadzu.com

Table 1: Illustrative Semi-Preparative HPLC Parameters for Impurity Isolation

ParameterSpecificationPurpose
Column Reversed-Phase C18, 250 mm x 20 mm, 5 µmProvides the stationary phase for separation based on hydrophobicity. The larger dimension accommodates higher sample loads.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)Aqueous component of the mobile phase system. TFA acts as an ion-pairing agent to improve peak shape. pharmtech.com
Mobile Phase B Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA)Organic modifier used to elute compounds from the column. pharmtech.com
Elution Mode Isocratic or GradientAn isocratic method (constant mobile phase composition) is often preferred for simplicity in preparative work, especially when using techniques like stacking injection. waters.com A gradient may be necessary for complex mixtures.
Flow Rate 15-25 mL/minScaled up from the analytical method to be appropriate for the larger column diameter.
Detection UV-Vis (e.g., at 214 nm or 260 nm) pharmtech.comymc.co.jpMonitors the column effluent, allowing for the identification and collection of the fraction containing the target impurity.
Fraction Collection Triggered by UV signal threshold or time windowAutomates the collection of the eluting peak corresponding to Medetomidine Impurity 10.

Utilization of Stacking Injection for Enhanced Sample Load

Stacking injection is a powerful technique used in preparative chromatography to significantly increase throughput and reduce solvent consumption. morressier.comymc.co.jp The fundamental principle is to make sequential injections of the sample before the previous separation run is complete. waters.com This is achieved by precisely timing the injections so that the elution of the target compound from one injection does not overlap with the elution of impurities from the subsequent injection. ymc.co.jp

This process effectively utilizes the chromatographic space that would otherwise be empty, creating a continuous separation and collection process. waters.com For stacking injections to be successful, an isocratic mobile phase is typically required to ensure that the retention time of the target peak remains constant from one injection to the next. waters.com By automating a series of stacked injections, a substantial quantity of an impurity like this compound can be isolated over a period of hours without constant manual intervention. pharmtech.com This approach dramatically improves the efficiency of the purification process, making it a preferred method for accumulating the quantities of an impurity needed for structural elucidation and use as a reference standard. morressier.compharmtech.com

Other Separation and Purification Approaches

While preparative chromatography is a primary tool, other techniques can be used alone or in conjunction with chromatography to purify this compound.

Crystallization and Recrystallization Techniques

Crystallization is a fundamental technique for purifying solid compounds. uobaghdad.edu.iq Once this compound has been isolated, for instance as a crude solid after evaporation of fractions from preparative HPLC, recrystallization can be employed to achieve a higher level of purity. The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. umass.edu

As the solution cools slowly, the solubility of the compound decreases, leading to the formation of crystals. umass.edu Soluble impurities, being present in much lower concentrations, remain in the solvent (the mother liquor). umass.edu The purified crystals are then collected by filtration. The process can be repeated to enhance purity further. uobaghdad.edu.iq The selection of an appropriate solvent or solvent system is crucial and is determined through solubility testing. Patents related to the synthesis of medetomidine and its enantiomers frequently describe crystallization and recrystallization steps to purify the final product or key intermediates, demonstrating the technique's applicability within this chemical family. google.comgoogle.com

Solid Phase Extraction (SPE) for Enrichment

Solid Phase Extraction (SPE) is a sample preparation technique that can be used to clean up a sample and/or concentrate (enrich) an analyte of interest before further analysis or purification. sigmaaldrich.comwaters.com SPE is a form of digital, or on/off, chromatography where components are either retained on the sorbent or passed through. sigmaaldrich.com

In the context of isolating this compound, SPE could be used as an initial enrichment step. For example, a crude synthesis mixture containing the impurity at a low concentration could be passed through an SPE cartridge. By selecting a sorbent and solvent conditions that selectively retain the impurity (and perhaps the API) while allowing other unwanted materials to pass through, the target compounds can be concentrated. Subsequently, a stronger solvent is used to elute the retained compounds in a much smaller volume. This enriched and partially cleaned-up fraction can then be taken forward for final purification by a higher-resolution technique like semi-preparative HPLC. This pre-concentration step can make the subsequent preparative chromatography more efficient by allowing for higher effective loads of the target impurity. waters.com

Research Perspectives on Regulatory Compliance and Quality Control Implications of Medetomidine Impurity 10

Development and Certification of Reference Standards for Analytical Purposes

The foundation of accurately identifying and quantifying any pharmaceutical impurity lies in the availability of a high-quality, well-characterized reference standard. cleanchemlab.comsynzeal.com For Medetomidine (B1201911) Impurity 10, the development and certification of such a standard is a multi-step process undertaken by specialized manufacturers. cleanchemlab.comchemicea.com

Synthesis and Purification: The process begins with the chemical synthesis of the impurity molecule. Following synthesis, the compound undergoes rigorous purification to achieve a very high degree of purity, which is essential for its use as a reference material.

Characterization and Certification: Once purified, the reference standard is thoroughly characterized to confirm its identity and structure. This involves a suite of analytical techniques. A comprehensive Certificate of Analysis (COA) is then issued, which accompanies the reference standard. cleanchemlab.comsynzeal.com This document includes critical data such as:

Chemical Name and Structure

CAS Number (if available)

Molecular Formula and Weight

Purity level, often determined by High-Performance Liquid Chromatography (HPLC)

Data from structural elucidation techniques

These certified reference standards are indispensable for various analytical applications in pharmaceutical research and quality control, including analytical method development, method validation, and routine quality control (QC) testing of Medetomidine batches. cleanchemlab.comsynzeal.comsynzeal.com The use of a certified reference standard ensures that the analytical methods used are accurate, precise, and reliable for quantifying the levels of Medetomidine Impurity 10 in the API or final drug product.

Table 1: Profile of this compound Reference Standard The following table is interactive and based on data from chemical suppliers.

AttributeDetails
Chemical Name 4-(1-(2,5-Dimethylphenyl)ethyl)-1H-imidazole hydrochloride
Molecular Formula C13H16N2 : HCl
Molecular Weight 200.3 : 36.5
Typical Status Custom Synthesis
Application Analytical method development, method validation (AMV), Quality Control (QC)

Integration of Impurity Control in Quality Assurance Research

Quality Assurance (QA) in the pharmaceutical industry is a broad system designed to ensure that all products consistently meet required quality standards. nestorbird.com Quality Control (QC) is a component of QA focused on the testing and inspection of materials and products at various stages of production. greenlight.gurupharmahealthsciences.net The control of impurities like this compound is a critical objective that is deeply integrated into the QA framework. nestorbird.comsps.nhs.uk

This integration occurs at several levels:

Process Development: During the development of the Medetomidine manufacturing process, research is conducted to understand the formation pathways of potential impurities, including Impurity 10. acs.org The process is then optimized to minimize their formation.

In-Process Controls: QA protocols mandate in-process testing at critical steps of the manufacturing process. pharmahealthsciences.net This ensures that the levels of impurities are monitored and controlled in real-time, preventing deviations that could lead to an out-of-specification final product.

Raw Material Testing: The quality of starting materials and reagents is strictly controlled, as they can be a source of impurities. nestorbird.com

Final Product Testing: Every batch of the final Medetomidine API is tested against a predefined specification, which includes specific limits for known impurities like Impurity 10. cfpie.com

Stability Studies: QA oversees stability studies to understand how the impurity profile of the drug substance may change over time under various storage conditions. This helps establish appropriate shelf-life and storage recommendations. vichsec.org

A robust QA system ensures that the entire manufacturing process is well-controlled and validated, providing confidence that impurities such as this compound are consistently maintained below their specified acceptance criteria. nestorbird.compharmahealthsciences.net

Research into Impurity Thresholds and Reporting Guidelines

Regulatory agencies have established clear guidelines for the reporting, identification, and qualification of impurities in new veterinary drug substances. For Medetomidine, the relevant guidelines are primarily those from the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH), specifically VICH GL10. europa.eufda.gov These guidelines define specific thresholds that trigger regulatory requirements.

The key thresholds are:

Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission. Data on any impurity meeting or exceeding this threshold must be documented. europa.eu

Identification Threshold: The level at or above which the chemical structure of an impurity must be determined. europa.eu

Qualification Threshold: The level at or above which an impurity's biological safety must be established. Qualification is the process of acquiring and evaluating data to establish this safety profile. europa.eufda.gov

These thresholds are not fixed values but are dependent on the maximum daily dose of the drug.

Table 2: VICH GL10 Impurity Thresholds for New Veterinary Drug Substances The following table is interactive and based on data from regulatory guidelines.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Research into a specific impurity like this compound would involve ensuring that its level in the final product is below the qualification threshold. If the level exceeds this threshold, comprehensive safety data would be required. fda.gov Acceptance criteria for any impurity must be set no higher than the level justified by safety data and consistent with the level achievable by the manufacturing process. europa.eu

Significance for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submission Requirements

The control and documentation of impurities such as this compound are of paramount importance for the successful submission of regulatory filings, particularly Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). synzeal.comnih.gov

Drug Master File (DMF): A DMF is a confidential submission to the FDA containing detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of a human drug. fda.gov For an API like Medetomidine, the DMF would include:

A detailed description of the manufacturing process.

A comprehensive list of potential and actual impurities, including this compound. tricliniclabs.com

A discussion of the control strategies used to limit these impurities.

Analytical data demonstrating the consistent control of the impurity profile.

The FDA reviews the DMF in conjunction with a drug application (like an ANDA) that references it. fda.gov Inadequate control or characterization of impurities is a common reason for deficiencies in DMFs. tricliniclabs.com

Abbreviated New Drug Application (ANDA): An ANDA is submitted for the approval of a generic drug. fda.gov A critical part of an ANDA submission is demonstrating that the generic drug is pharmaceutically equivalent and bioequivalent to the reference listed drug (RLD). nih.govfda.gov From a chemistry, manufacturing, and controls (CMC) perspective, this includes demonstrating that the impurity profile of the generic drug substance is comparable to that of the RLD. fda.gov

For this compound, the ANDA applicant must:

Identify and quantify the impurity in their drug substance.

Establish acceptance criteria for the impurity that are scientifically justified and, ideally, no higher than the levels found in the RLD. fda.gov

Provide complete analytical data, validated using reference standards, to support the impurity profile. synzeal.com

Failure to adequately characterize and control impurities like this compound can lead to significant delays or the rejection of an ANDA. nih.gov Therefore, thorough research, the use of certified reference standards, and robust quality control are essential prerequisites for a successful regulatory submission. synzeal.comsynzeal.com

Advanced Research and Future Directions for Medetomidine Impurity 10 Studies

Computational Chemistry and In Silico Prediction of Impurity Formation

Computational chemistry provides powerful predictive tools for understanding and anticipating the formation of pharmaceutical impurities like Medetomidine (B1201911) Impurity 10. In silico methods allow researchers to model chemical reactions and predict the likelihood of various outcomes without conducting actual laboratory experiments.

Detailed research findings in this area focus on using molecular modeling to simulate the reaction pathways involved in Medetomidine synthesis. By calculating the thermodynamic and kinetic parameters of potential side reactions, computational models can predict the formation of positional isomers such as Impurity 10. For instance, Density Functional Theory (DFT) calculations can be employed to determine the transition state energies for the coupling of different dimethylphenyl magnesium bromide isomers with the imidazole (B134444) backbone precursors. acs.org A lower activation energy for the reaction involving the 2,5-dimethylphenyl isomer compared to the desired 2,3-dimethylphenyl isomer under specific conditions would suggest a higher probability of Impurity 10 formation. Molecular dynamics simulations can also model the interaction of reactants and catalysts, offering insights into the selectivity of the synthesis process. acs.org

Table 1: Potential In Silico Parameters for Impurity Formation Prediction

Computational Parameter Application to Medetomidine Impurity 10 Research Goal
Transition State Energy Calculate the energy barrier for the formation of the 2,5-dimethylphenyl isomer versus the 2,3-dimethylphenyl isomer. Predict the kinetic favorability of Impurity 10 formation.
Reaction Enthalpy (ΔH) Determine the heat of reaction for the side reaction leading to the impurity. Assess the thermodynamic stability of Impurity 10 relative to the main product.
Gibbs Free Energy (ΔG) Predict the spontaneity of the impurity-forming reaction under various process conditions (temperature, pressure). Identify conditions that minimize impurity generation.

| Molecular Electrostatic Potential (MEP) | Map the charge distribution on reactant molecules to identify sites prone to undesired reactions. | Understand the electronic factors driving the formation of positional isomers. |

Comprehensive Impurity Profiling Across Diverse Manufacturing Processes

Impurity profiling is the identification and quantification of all impurities present in a drug substance. pharmaffiliates.com For Medetomidine, the profile can vary significantly depending on the specific manufacturing process employed. This compound is a classic example of a process-related impurity, as its presence is directly linked to the synthetic route. veeprho.com

Different synthetic strategies for Medetomidine have been developed to improve yield and scalability. acs.orgnih.gov These variations can lead to distinct impurity profiles. For example:

A process using a Grignard reagent derived from 1-bromo-2,3-dimethylbenzene might have a different impurity profile than one starting from a different precursor. If the 1-bromo-2,3-dimethylbenzene starting material is contaminated with its 1-bromo-2,5-dimethylbenzene isomer, this compound will inevitably be formed.

Variations in reaction conditions, such as temperature, reaction time, or the type of catalyst used in a cross-coupling step, can influence the rate of side reactions, directly impacting the level of Impurity 10 in the final product. acs.org

A comprehensive impurity profiling study would involve analyzing batches of Medetomidine produced by different methods to create a comparative database of impurities.

Table 3: Hypothetical Impurity Profile Comparison

Manufacturing Process Variation Key Step Potential for Impurity 10 Other Potential Impurities
Process A: Classical Grignard Grignard reaction with 1-bromo-2,3-dimethylbenzene. High, if starting material contains the 2,5-isomer. Unreacted starting materials, other positional isomers.
Process B: Kumada Coupling Kumada cross-coupling with a selective catalyst. acs.org Low, if catalyst is highly regioselective. Residual catalyst, ligand-related byproducts.

| Process C: Alternative Imidazole Ring Formation | Weidenhagen reaction. acs.org | Moderate, dependent on precursor purity. | Byproducts from the ring formation chemistry. |

Development of Novel Hyphenated Analytical Techniques for Enhanced Detection and Characterization

The accurate detection and characterization of impurities at low levels require sophisticated analytical methods. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for modern impurity analysis. saspublishers.comijpsr.com

For this compound, the development of novel hyphenated methods is a key area of research.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique. A high-performance liquid chromatography (HPLC) system separates Impurity 10 from the main Medetomidine peak and other related substances. humanjournals.com The eluent is then introduced into a mass spectrometer, which provides mass and structural information, allowing for unambiguous identification and quantification. researchgate.net Tandem MS (MS/MS) can be used to fragment the impurity ion, yielding further structural details that confirm the 2,5-dimethylphenyl substitution pattern.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, particularly for identifying volatile or semi-volatile impurities that might be present from the starting materials or generated during synthesis.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): While less common, this powerful technique directly couples HPLC separation with NMR spectroscopy. It can provide definitive structural elucidation of an unknown impurity directly from the chromatographic peak without the need for isolation.

Table 4: Hyphenated Techniques for Analysis of this compound

Technique Separation Principle Detection/Characterization Principle Application
LC-MS/MS Reversed-phase chromatography separates compounds based on polarity. Mass spectrometry provides molecular weight and fragmentation patterns. Gold standard for detection, identification, and quantification of non-volatile impurities. researchgate.net
GC-MS Gas chromatography separates compounds based on boiling point and polarity. Mass spectrometry provides molecular weight and fragmentation patterns for identification. Analysis of volatile starting materials and byproducts.

| Chiral LC-MS | Chromatography with a chiral stationary phase separates enantiomers. researchgate.net | Mass spectrometry provides identification of the separated stereoisomers. | To separate and identify potential enantiomers of Impurity 10. |

Research into the Potential for Impurity Isomerism and Stereochemical Considerations

Isomerism is a critical concept in pharmaceutical analysis, as different isomers can have vastly different biological properties. oup.com This is particularly relevant for Medetomidine and its impurities.

This compound presents multiple layers of isomerism:

Constitutional Isomerism: It is a positional isomer of the key intermediate that forms Medetomidine (2,5-dimethylphenyl vs. 2,3-dimethylphenyl). This type of isomerism is the defining characteristic of this specific impurity.

Stereoisomerism: Like Medetomidine, Impurity 10 possesses a chiral center at the carbon atom connecting the imidazole ring to the dimethylphenyl group. nih.govnih.gov This means Impurity 10 can exist as a pair of enantiomers (mirror-image stereoisomers).

Table 5: Isomerism in this compound

Type of Isomerism Description Relevance to Impurity 10 Analytical Challenge
Constitutional (Positional) Compounds with the same molecular formula but different connectivity. The dimethyl groups are on positions 2 and 5 of the phenyl ring, instead of 2 and 3. Separation from Medetomidine using standard chromatographic techniques (e.g., HPLC).

| Stereoisomerism (Enantiomers) | Non-superimposable mirror images due to a chiral center. oup.com | Impurity 10 is a racemic mixture of two enantiomers. | Requires specialized chiral separation techniques (e.g., Chiral HPLC) for resolution. mdpi.com |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Medetomidine Impurity 10 in research samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise identification and quantification. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For purity assessment, employ thermal gravimetric analysis (TGA) to evaluate thermal stability and infrared (IR) spectroscopy to detect functional groups. Ensure all methods are cross-validated against reference standards .

Q. How can researchers ensure the reproducibility of impurity profiling experiments for this compound?

  • Methodological Answer : Document experimental conditions rigorously, including HPLC column type, mobile phase composition, and MS ionization parameters. Use standardized protocols for sample preparation (e.g., extraction solvents, pH conditions). Include internal controls (e.g., spiked samples with known impurity concentrations) and validate inter-laboratory reproducibility through collaborative studies .

Q. What criteria should be applied to assess the purity of this compound in synthetic batches?

  • Methodological Answer : Establish purity thresholds using a combination of chromatographic (e.g., ≥95% by HPLC) and spectroscopic (e.g., NMR peak integration) methods. Quantify residual solvents via gas chromatography (GC) and elemental analysis to verify stoichiometric consistency. Cross-reference results with pharmacopeial guidelines for impurity limits (e.g., ICH Q3A/B) .

Advanced Research Questions

Q. How can structural elucidation of this compound resolve discrepancies in published NMR data?

  • Methodological Answer : Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and assign stereochemistry. Compare experimental data with computational models (e.g., density functional theory (DFT)-predicted chemical shifts). Validate findings by synthesizing derivatives or isotopically labeled analogs to isolate specific spectral features .

Q. What experimental design strategies are effective for studying the stability of this compound under stress conditions?

  • Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions. Monitor degradation pathways using LC-MS/MS to identify breakdown products. Establish kinetic models (e.g., Arrhenius plots) to predict impurity behavior under long-term storage. Include control samples to distinguish artifact formation from genuine degradation .

Q. How should researchers validate analytical methods for detecting trace-level this compound in complex matrices?

  • Methodological Answer : Assess method specificity by spiking matrices (e.g., active pharmaceutical ingredients or excipients) with the impurity and verifying recovery rates (target: 90–110%). Determine limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios. Validate precision (intra-day/inter-day variability ≤5%) and accuracy using certified reference materials .

Q. What approaches address contradictory data in impurity sourcing (e.g., synthetic byproduct vs. degradation product)?

  • Methodological Answer : Employ mass balance studies to track impurity formation across synthesis steps. Use isotopic labeling (e.g., ¹³C or ²H) to trace impurity origins during reaction pathways. Compare impurity profiles of stressed samples (degradation) versus freshly synthesized batches (process-related impurities) .

Q. How can researchers align impurity profiling of this compound with global regulatory standards?

  • Methodological Answer : Adopt ICH guidelines (e.g., Q2(R2) for analytical validation, Q3D for elemental impurities). Include toxicological risk assessments for impurities exceeding threshold limits (e.g., ≤0.1% w/w). Submit detailed method validation reports and impurity fate/behavior data to regulatory dossiers .

Methodological Best Practices

  • Data Integrity : Implement open-ended questions in surveys to detect fraudulent data (e.g., requiring textual responses for qualitative validation) .
  • Ethical Reporting : Disclose all experimental variables (e.g., solvent batches, instrument calibration dates) to ensure transparency and reproducibility .
  • Advanced Instrumentation : Consider high-resolution mass spectrometry (HRMS) or surface-enhanced Raman spectroscopy (SERS) for low-abundance impurity detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.